molecular formula C11H11ClN2 B1453881 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole CAS No. 857640-65-4

4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B1453881
CAS No.: 857640-65-4
M. Wt: 206.67 g/mol
InChI Key: IEIBONQBXPXQIR-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chloromethyl group at the 4-position, a methyl group at the 1-position, and a phenyl group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions.

    Substitution Reactions: The phenyl and methyl groups are typically introduced through substitution reactions involving appropriate aryl and alkyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and phenyl groups.

    Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the methyl and phenyl groups.

Scientific Research Applications

4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)-1-methyl-3-phenyl-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.

    4-(chloromethyl)-1-methyl-3-phenyl-1H-triazole: Contains a triazole ring, offering different chemical properties and reactivity.

    4-(chloromethyl)-1-methyl-3-phenyl-1H-tetrazole: Features a tetrazole ring, which can impact its stability and biological activity.

Uniqueness

4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole is unique due to its specific combination of functional groups and the pyrazole ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(chloromethyl)-1-methyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-14-8-10(7-12)11(13-14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIBONQBXPXQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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